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Compound of Interest

2-Bromo-4-fluoro-1-
Compound Name:
propoxybenzene

Cat. No.: B1290856

2-Bromo-4-fluoro-1-propoxybenzene is a halogenated aromatic ether that has emerged as a
significant intermediate in the fields of medicinal chemistry and materials science. Its unique
trifunctional architecture—comprising a reactive bromine atom, a metabolically influential
fluorine atom, and a lipophilic propoxy group—offers a powerful platform for the synthesis of
complex molecular targets. The bromine substituent serves as a versatile handle for carbon-
carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine
atom is strategically employed to enhance key pharmacokinetic properties such as metabolic
stability and target binding affinity in drug candidates.[1] This guide provides a comprehensive
overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-4-
fluoro-1-propoxybenzene, offering researchers and drug development professionals the
foundational knowledge required to effectively leverage this compound in their synthetic
endeavors.

Physicochemical and Structural Properties

The core identity of 2-Bromo-4-fluoro-1-propoxybenzene is defined by its molecular structure
and resulting physical properties. While extensive experimental data for this specific compound
is not widely published, its key identifiers and calculated properties are well-established.

Table 2.1: Core Chemical Identifiers and Properties
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Property Value Source(s)

2-Bromo-4-fluoro-1-

'UPAC Name propoxybenzene A
CAS Number 1016889-72-7 [21[31[4]
Molecular Formula CoH10BrFO [3][4]
Molecular Weight 233.08 g/mol [3114]
SMILES BrC1=C(OCCC)C=C(F)C=C1 [4]
MDL Number MFCD09940143 [2][4]

Note: Experimental values for properties such as melting point, boiling point, and density are
not consistently reported in public literature and may vary between commercial suppliers.

Synthesis and Purification: A Methodological
Approach

The most logical and widely applicable method for the synthesis of 2-Bromo-4-fluoro-1-
propoxybenzene is the Williamson ether synthesis. This classic nucleophilic substitution
reaction provides a high-yielding and straightforward pathway from a readily available phenolic
precursor.

Causality of the Synthetic Choice

The Williamson ether synthesis is selected for its reliability and efficiency in forming aryl ethers.
The reaction mechanism involves the deprotonation of a phenol (2-Bromo-4-fluorophenol) to
form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., 1-
bromopropane or 1-iodopropane) in an Sn2 reaction to displace the halide and form the desired
ether. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by
solvating the cation of the base without hindering the nucleophilicity of the phenoxide.

Detailed Experimental Protocol

Reaction: Synthesis of 2-Bromo-4-fluoro-1-propoxybenzene from 2-Bromo-4-fluorophenol.
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Materials:

2-Bromo-4-fluorophenol (1.0 eq)

e 1-Bromopropane (1.2 eq)

o Potassium Carbonate (K2COs3), anhydrous (1.5 eq)
e Acetone, anhydrous

e Deionized Water

o Diethyl Ether or Ethyl Acetate

e Brine (saturated NaCl solution)

e Magnesium Sulfate (MgSOa), anhydrous
Procedure:

e To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-
Bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

e Add a sufficient volume of anhydrous acetone to fully dissolve the phenol.
e Begin vigorous stirring and add 1-bromopropane (1.2 eq) to the suspension.

e Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.
Monitor reaction progress via Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and filter to remove the
inorganic salts.

» Evaporate the acetone from the filtrate under reduced pressure.
o Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

o Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol),
deionized water, and finally with brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the crude product via flash column chromatography or vacuum distillation to obtain
pure 2-Bromo-4-fluoro-1-propoxybenzene.

Synthesis Workflow Diagram
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Caption: Williamson ether synthesis workflow for 2-Bromo-4-fluoro-1-propoxybenzene.
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Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-4-fluoro-1-propoxybenzene lies in its capacity to participate
in a variety of chemical transformations, making it a versatile intermediate.

o Aryl Bromide Reactivity: The carbon-bromine bond is the primary site for synthetic
modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions,
including:

o

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.[5]

o

Heck Coupling: Reaction with alkenes.

[¢]

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

[e]

Sonogashira Coupling: Reaction with terminal alkynes.

o Organometallic Formation: The aryl bromide can be converted into an organolithium or
Grignard reagent through metal-halogen exchange, which can then be used to react with
various electrophiles.

o Influence of Substituents:

o The propoxy group is an ortho-, para-directing activator for electrophilic aromatic
substitution. However, the positions are already substituted. It primarily adds lipophilicity to
the final molecule.

o The fluorine atom is an electron-withdrawing group that deactivates the ring but is also
ortho-, para-directing. In medicinal chemistry, its presence is highly desirable as it can
block sites of metabolism and form favorable hydrogen-bonding interactions with biological
targets.[1]

Diagram of Synthetic Potential
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Caption: Reactivity map illustrating the synthetic utility of the title compound.

Anticipated Spectroscopic Analysis

While specific spectra for this compound require experimental acquisition, its characteristic
signals can be reliably predicted based on its structure and data from its precursors, such as 2-
bromo-4-fluorophenol.[6][7]

Table 5.1: Predicted Spectroscopic Data
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Technique Expected Signature Rationale
~7.0-7.5 ppm: 3H, complex ) ) )
_ _ The aromatic region will show
multiplet (aromatic o
_ splitting due to H-H and H-F
protons).~4.0 ppm: 2H, triplet )
coupling. The propoxy group
1H NMR (O-CH2-CH2-CHs3).~1.8 ppm: . o o
will exhibit the characteristic
2H, sextet (-O-CH2-CH:- ) )
) triplet-sextet-triplet pattern of a
CHs).~1.0 ppm: 3H, triplet (-O- )
propyl chain.
CH2-CH2-CH3).
~150-160 ppm: 2C (C-F and )
The C-F bond will appear as a
C-0).~110-130 ppm: 4C
o ) large doublet due to carbon-
(remaining aromatic carbons, ) )
) ) fluorine coupling. The three
13C NMR including C-Br).~70 ppm: 1C

(O-CH2-CH2-CHs).~22 ppm:
1C (-O-CHz2-CH2-CHs).~10
ppm: 1C (-O-CH2-CH2-CHs3).

distinct carbons of the propoxy
group will be visible in the

aliphatic region.

Mass Spec (El)

M+ at m/z 232/234: Molecular
ion peak showing a ~1:1 ratio
due to the natural abundance

of 7°Br and ®Br isotopes.

The isotopic signature of
bromine is a definitive
characteristic in mass

spectrometry.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 2-Bromo-4-fluoro-1-

propoxybenzene. Therefore, handling precautions must be inferred from structurally related

compounds like 2-bromo-4-fluorophenol and other halogenated aromatics.[8][9] Standard

laboratory prudence is required.

Table 6.1: Recommended Safety and Handling Procedures
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Aspect

Guideline

Justification

Personal Protective Equipment
(PPE)

Wear nitrile gloves, safety
glasses with side shields, and

a lab coat.

To prevent skin and eye

contact with the chemical.[10]

Use only in a well-ventilated

area, preferably within a

Halogenated organic

Handling ) ) compounds can be irritants
chemical fume hood. Avoid .
) and harmful if inhaled.[8][11]
breathing vapors or dust.
Store in a tightly closed o ] -
o To maintain chemical stability
container in a cool, dry, and
) and prevent hazardous
Storage well-ventilated place. Keep ] ] ]
o reactions. Incompatible with
away from strong oxidizing o
strong oxidizers.[8]
agents and strong bases.
Dispose of contents/container
to an approved waste disposal )
] ) ) To prevent environmental
Disposal plant in accordance with local,

regional, and national

regulations.

contamination.[8]

Applications in Research and Development

The primary application of 2-Bromo-4-fluoro-1-propoxybenzene is as a key intermediate in

the synthesis of high-value organic molecules, particularly for the pharmaceutical and

agrochemical industries.[5]

» Drug Discovery: The compound serves as a scaffold to which other molecular fragments can

be attached. The incorporated fluorine atom can enhance a drug's metabolic stability,

lipophilicity, and binding affinity to biological targets, which are critical parameters in modern

drug design.[1] Its structure allows for the systematic modification of lead compounds to

optimize their therapeutic profiles.

e Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and

herbicides often relies on building blocks that allow for precise structural modifications. This

compound can be used to create novel active ingredients for crop protection.[5]
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e Material Science: Halogenated aromatic compounds are precursors to specialized polymers
and organic electronic materials. The specific substitution pattern can be used to fine-tune
the electronic and physical properties of these materials.

Conclusion

2-Bromo-4-fluoro-1-propoxybenzene is a strategically designed chemical intermediate with
significant potential for synthetic innovation. Its well-defined reactive sites allow for predictable
and versatile transformations, primarily through modern cross-coupling chemistry. For
researchers in drug discovery and materials science, this compound represents a valuable tool
for constructing novel molecules with tailored properties. A thorough understanding of its
synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Executive Summary: A Versatile Building Block in
Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290856#2-bromo-4-fluoro-1-propoxybenzene-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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